molecular formula C18H26O2 B12908116 Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]- CAS No. 194298-96-9

Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-

Cat. No.: B12908116
CAS No.: 194298-96-9
M. Wt: 274.4 g/mol
InChI Key: YKWOPOIFXAYLLO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The compound’s ¹H NMR spectrum (predicted at 400 MHz in CDCl₃) would feature distinct signals:

  • Dihydrofuran protons : The olefinic protons at C2 and C5 resonate as a multiplet near 5.88–5.90 ppm , while the methylene protons (C3 and C4) appear as coupled doublets of doublets at 4.62–4.64 ppm .
  • Isopropyl groups : The methine proton (CH) of each isopropyl group splits into a septet near 2.80–2.85 ppm , with methyl groups as doublets at 1.10–1.15 ppm .
  • Benzyloxymethyl group : The benzylic methylene (-OCH₂C₆H₅) displays a singlet at 4.50 ppm , and aromatic protons produce a multiplet at 7.20–7.40 ppm .

In ¹³C NMR , key signals include:

  • Dihydrofuran ring : Olefinic carbons at 125–130 ppm , oxygen-bearing carbons (C1 and C4) at 75–80 ppm .
  • Isopropyl groups : Methine carbons at 28–30 ppm , methyl carbons at 20–22 ppm .
  • Benzyloxymethyl group : Methylene oxygen-linked carbon at 70 ppm , aromatic carbons at 128–137 ppm .

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum (70 eV) of the compound would exhibit:

  • Molecular ion peak : At m/z 274.4 (calc. for C₁₈H₂₆O₂).
  • Key fragments :
    • m/z 215: Loss of isopropyl group (-C₃H₇, 59 Da).
    • m/z 161: Cleavage of the benzyloxymethyl group (-CH₂OC₇H₇, 113 Da).
    • m/z 105: Benzyl cation (C₇H₇⁺) from aromatic ring stabilization.
    • m/z 57: Isobutyl fragment (C₄H₉⁺) from isopropyl group degradation.

Fragmentation follows a pattern where the dihydrofuran ring remains intact initially, with sequential loss of substituents.

Infrared Spectroscopy of Functional Groups

The infrared (IR) spectrum would display characteristic absorptions:

  • Ether linkages (C-O-C) : Strong stretching vibrations at 1100–1250 cm⁻¹ for the furan and benzyloxymethyl ethers.
  • Aromatic C-H stretches : Peaks near 3030–3080 cm⁻¹ from the benzyl group.
  • Aliphatic C-H stretches : Signals at 2850–2950 cm⁻¹ from isopropyl and methylene groups.
  • Furan ring vibrations : Out-of-plane bending at 730–770 cm⁻¹ and ring stretching near 1600 cm⁻¹ .

A hypothetical IR band assignment is summarized below:

Wavenumber (cm⁻¹) Assignment Source
1125 C-O-C asymmetric stretch
1605 Furan ring C=C stretch
2950 CH₃ asymmetric stretch
3035 Aromatic C-H stretch

Properties

CAS No.

194298-96-9

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

3-(phenylmethoxymethyl)-2,5-di(propan-2-yl)-2,5-dihydrofuran

InChI

InChI=1S/C18H26O2/c1-13(2)17-10-16(18(20-17)14(3)4)12-19-11-15-8-6-5-7-9-15/h5-10,13-14,17-18H,11-12H2,1-4H3

InChI Key

YKWOPOIFXAYLLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C=C(C(O1)C(C)C)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Furan-2,5-dicarbaldehyde (DFF) is a common precursor for functionalized furans, providing reactive aldehyde groups at positions 2 and 5 for further substitution or Grignard reactions.
  • Isopropyl Grignard reagents or other organometallic reagents are used to introduce isopropyl groups selectively at the 2 and 5 positions via nucleophilic addition to aldehyde groups.
  • Phenylmethoxy methyl substituent can be introduced through nucleophilic substitution or etherification reactions involving benzyl alcohol derivatives or benzyl halides.

Stepwise Synthetic Approach

  • Formation of the 2,5-dihydro-2,5-bis(1-methylethyl)furan core:

    • Starting from furan-2,5-dicarbaldehyde, a double nucleophilic addition of isopropyl nucleophiles (e.g., isopropylmagnesium bromide) under controlled conditions (e.g., low temperature, inert atmosphere) yields the 2,5-bis(isopropyl) substituted dihydrofuran intermediate.
    • The reaction is typically performed in anhydrous tetrahydrofuran (THF) with slow addition of the Grignard reagent to the aldehyde solution under nitrogen atmosphere to avoid oxidation and side reactions.
  • Introduction of the phenylmethoxy methyl group at position 3:

    • The 3-position substitution can be achieved by selective functionalization of the dihydrofuran intermediate.
    • One approach involves the formation of a hydroxymethyl intermediate at position 3, followed by etherification with benzyl bromide or benzyl chloride to install the phenylmethoxy methyl group.
    • Alternatively, a protected phenylmethoxy methyl group can be introduced via nucleophilic substitution or via a Mitsunobu reaction if stereochemical control is required.
  • Purification and crystallization:

    • After the reaction, the mixture is quenched (e.g., with saturated ammonium chloride solution), extracted with organic solvents such as ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.
    • Slow evaporation or recrystallization from suitable solvents yields the pure compound crystals.

Catalysts and Conditions

  • Use of inert atmosphere (N2 or Ar) to prevent oxidation of sensitive furan intermediates.
  • Low temperature control (0°C to room temperature) during Grignard addition to control regioselectivity and avoid side reactions.
  • Anhydrous solvents such as THF to maintain reagent stability.
  • For asymmetric or stereoselective synthesis, transition metal catalysts (e.g., iridium complexes) can be employed in reduction or substitution steps, as reported in related bicyclic compound syntheses.

Alternative Synthetic Routes

  • Base-catalyzed cyclization and rearrangement reactions have been reported for related dihydrofuran derivatives, involving Claisen rearrangements and intramolecular cyclizations under basic or acidic conditions.
  • Friedel–Crafts type reactions catalyzed by hydrobromic acid or other acids can be used to introduce aryl substituents on furan rings, potentially applicable for phenylmethoxy methyl group installation.
  • Grignard reactions remain the most direct and reliable method for introducing alkyl substituents at aldehyde positions on furan rings.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Grignard addition Furan-2,5-dicarbaldehyde + isopropylmagnesium bromide in THF, 0°C to RT, N2 atmosphere Formation of 2,5-bis(isopropyl) dihydrofuran intermediate
2 Etherification / substitution Hydroxymethyl intermediate + benzyl bromide, base (e.g., NaH), solvent (e.g., DMF) Introduction of phenylmethoxy methyl group at position 3
3 Work-up and purification Quench with NH4Cl saturated solution, extraction with ethyl acetate, drying, column chromatography Isolation of pure target compound
4 Crystallization Slow evaporation or recrystallization from suitable solvent Crystalline product for characterization

Research Findings and Notes

  • The Grignard reaction of furan-2,5-dicarbaldehyde with organomagnesium reagents is well-documented for preparing 2,5-disubstituted furans with high regioselectivity and yields.
  • The phenylmethoxy methyl substituent imparts unique electronic and steric properties, requiring careful control of reaction conditions to avoid side reactions or over-alkylation.
  • Purification by column chromatography is essential due to the presence of multiple reaction by-products and unreacted starting materials.
  • Crystallization over several days allows for the formation of high-purity crystals suitable for structural analysis.
  • Alternative catalytic asymmetric reductions or cyclizations may be employed for stereoselective synthesis if chiral centers are involved.
  • Base- or acid-catalyzed rearrangements and cyclizations provide alternative routes but may have lower yields or require longer reaction times.

Chemical Reactions Analysis

Types of Reactions

3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyloxy group or the dihydrofuran ring, leading to the formation of alcohols or fully saturated furan derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group or the isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran exerts its effects depends on the specific context of its application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dihydrofuran ring can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the furan ring significantly alter molecular properties. Below is a comparative analysis of structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Source
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ 322.27 Furoyl ester, isochromenone 178–180
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Benzyloxy, hydroxyurea N/A
2(3H)-Furanone,3,5-bis[(3,4-dimethoxyphenyl)methyl]dihydro- C₂₃H₂₆O₇ 414.45 Dimethoxyphenylmethyl groups N/A
2-(3-Fluoro-4-methoxybenzoyl)furan C₁₂H₉FO₃ 220.20 Fluoro-methoxybenzoyl N/A

Key Observations:

  • Steric Effects : The presence of bulky substituents (e.g., isopropyl in the target compound or dimethoxyphenylmethyl in ) increases molecular weight and may reduce solubility in polar solvents.
  • Electronic Effects : Electron-withdrawing groups (e.g., furoyl ester in ) enhance electrophilicity, while electron-donating groups (e.g., benzyloxy in ) stabilize the furan ring.
  • Thermal Stability : Higher melting points correlate with rigid structures (e.g., 178–180°C for ), whereas flexible substituents (e.g., benzyloxymethyl) may lower thermal stability.

Biological Activity

Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]- is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula: C16H22O2
  • Molecular Weight: 250.35 g/mol
  • CAS Number: 1708-29-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly its effects on cancer cells and potential therapeutic applications. The following sections summarize key findings from recent research.

Anticancer Activity

Research indicates that derivatives of furan compounds exhibit significant anticancer properties. A study highlighted the effectiveness of certain furan derivatives against various cancer cell lines, including colon carcinoma and breast cancer cells. The mechanisms involved include:

  • Induction of Apoptosis: Furan derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspases and the mitochondrial pathway.
  • Inhibition of Cell Proliferation: These compounds can significantly reduce the proliferation of cancer cells by disrupting cell cycle progression.

Case Study: Anticancer Efficacy

A notable case study investigated the effects of furan derivatives on human colon cancer cells (HCT-15). The results demonstrated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in inhibiting tumor growth.

CompoundIC50 (µM)Cell Line
Furan Derivative A15HCT-15
Doxorubicin20HCT-15

The biological activity is primarily attributed to the compound's ability to interact with cellular targets:

  • DNA Interaction: Furan derivatives can form adducts with DNA, leading to mutations and ultimately triggering apoptosis in rapidly dividing cells.
  • Enzyme Inhibition: They inhibit key enzymes involved in tumor metabolism, such as topoisomerases and kinases.

Antimicrobial Activity

In addition to anticancer properties, furan compounds have shown promise as antimicrobial agents. Studies have reported their effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Toxicological Considerations

While furan derivatives exhibit promising biological activities, they also present potential toxicity concerns. Animal studies have indicated that high doses may lead to liver toxicity and carcinogenic effects. Continuous monitoring and further research are essential to evaluate safety profiles for therapeutic use.

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